molecular formula C17H20N2O B1591825 N-(3-(Diethylamino)phenyl)benzamide CAS No. 39240-08-9

N-(3-(Diethylamino)phenyl)benzamide

Cat. No.: B1591825
CAS No.: 39240-08-9
M. Wt: 268.35 g/mol
InChI Key: FGDZXRRCOIDTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Diethylamino)phenyl)benzamide typically involves the reaction of 3-(diethylamino)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-(Diethylamino)aniline+Benzoyl chlorideThis compound+HCl\text{3-(Diethylamino)aniline} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(Diethylamino)aniline+Benzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions, with careful control of temperature and reaction time to optimize yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-(Diethylamino)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the amide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acids or amides.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-(3-(Diethylamino)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-(Diethylamino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The diethylamino group enhances its ability to interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

    N-(4-(Diethylamino)phenyl)benzamide: Similar structure but with the diethylamino group at the para position.

    N-(3-(Dimethylamino)phenyl)benzamide: Similar structure but with dimethylamino instead of diethylamino.

    N-(3-(Diethylamino)phenyl)acetamide: Similar structure but with an acetamide group instead of benzamide.

Uniqueness: N-(3-(Diethylamino)phenyl)benzamide is unique due to the specific positioning of the diethylamino group, which influences its chemical reactivity and interaction with biological targets. This positioning can result in different pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

N-[3-(diethylamino)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-3-19(4-2)16-12-8-11-15(13-16)18-17(20)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFRCMQOCKKUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3-(Diethylamino)phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-(Diethylamino)phenyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-(Diethylamino)phenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-(Diethylamino)phenyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-(Diethylamino)phenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-(Diethylamino)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.